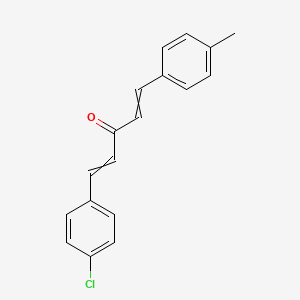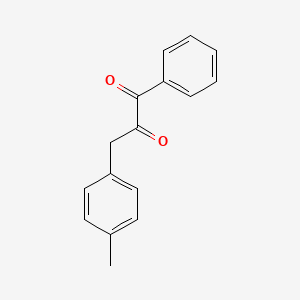
N-Butyl-N'-undecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-undecylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound N-Butyl-N’-undecylthiourea has the molecular formula C16H34N2S and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N’-undecylthiourea can be synthesized through the reaction of N-butylamine and N’-undecylisothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
N-butylamine+N’-undecylisothiocyanate→N-Butyl-N’-undecylthiourea
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-undecylthiourea may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-undecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Butyl-N’-undecylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-Butyl-N’-undecylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-phenylthiourea
- N-Butyl-N’-methylthiourea
- N-Butyl-N’-ethylthiourea
Uniqueness
N-Butyl-N’-undecylthiourea is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. These properties make it particularly useful in applications where interaction with lipid membranes is crucial.
Properties
CAS No. |
62552-38-9 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-butyl-3-undecylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-12-13-15-18-16(19)17-14-6-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI Key |
BPNYGBGYVYWBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=S)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)

![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)
![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)

![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)](/img/structure/B14526417.png)

![N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526424.png)



